molecular formula C10H12BrNO3 B577467 2-Bromo-1-butoxy-4-nitrobenzene CAS No. 1352317-77-1

2-Bromo-1-butoxy-4-nitrobenzene

Cat. No.: B577467
CAS No.: 1352317-77-1
M. Wt: 274.114
InChI Key: GKSVZLWXYJLMNN-UHFFFAOYSA-N
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Description

2-Bromo-1-butoxy-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, featuring a bromine atom, a butoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-butoxy-4-nitrobenzene typically involves the following steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Butoxylation: The butoxy group is introduced through a nucleophilic substitution reaction, where a suitable butylating agent reacts with the brominated nitrobenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-butoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophilic substitution.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzene Derivatives: Nucleophilic substitution reactions produce various substituted benzene derivatives.

Scientific Research Applications

2-Bromo-1-butoxy-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties.

    Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-butoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group withdraws electron density from the benzene ring, making it less reactive towards electrophilic aromatic substitution. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The butoxy group can participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitroanisole: Similar structure but with a methoxy group instead of a butoxy group.

    2-Bromo-4-nitrophenol: Similar structure but with a hydroxyl group instead of a butoxy group.

    2-Bromo-4-nitrotoluene: Similar structure but with a methyl group instead of a butoxy group.

Uniqueness

2-Bromo-1-butoxy-4-nitrobenzene is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The butoxy group can undergo various chemical transformations, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-butoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-2-3-6-15-10-5-4-8(12(13)14)7-9(10)11/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSVZLWXYJLMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718317
Record name 2-Bromo-1-butoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352317-77-1
Record name 2-Bromo-1-butoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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